molecular formula C10H6ClN3O4 B13297716 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Cat. No.: B13297716
M. Wt: 267.62 g/mol
InChI Key: CTOPGTPIDYBBFC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that contains a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the chlorophenyl group and the triazine ring imparts unique chemical properties to the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with urea in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazine derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to its triazine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6ClN3O4

Molecular Weight

267.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C10H6ClN3O4/c11-5-1-3-6(4-2-5)14-10(18)12-8(15)7(13-14)9(16)17/h1-4H,(H,16,17)(H,12,15,18)

InChI Key

CTOPGTPIDYBBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NC(=O)C(=N2)C(=O)O)Cl

Origin of Product

United States

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